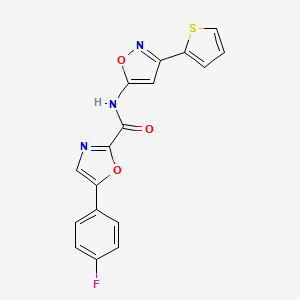

4-ethyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-ethyl-1H-pyrrole-3-carboxylic acid” is a derivative of pyrrole-3-carboxylic acid . Pyrrole-3-carboxylic Acid is used in the preparation of isoindolinone compounds as cereblon inhibitors and GSPT1 degraders .

Molecular Structure Analysis

The molecular structure of a compound similar to “4-ethyl-1H-pyrrole-3-carboxylic acid”, namely “1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester” has been reported . Its molecular formula is C9H13NO2 and its molecular weight is 167.2050 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

"4-ethyl-1H-pyrrole-3-carboxylic acid" and its derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For example, ethyl 2-methyl-2,3-butadienoate undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines, showcasing the utility in constructing nitrogen-containing rings with significant potential in pharmaceuticals and agrochemicals (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Material Science Applications

In material science, derivatives of "4-ethyl-1H-pyrrole-3-carboxylic acid" are used to synthesize novel compounds with potential applications in electronics and nanotechnology. For instance, the synthesis of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole and its electropolymerization demonstrate the potential for developing conductive polymers, which are crucial for creating flexible electronic devices (Nigel A. Lengkeek, J. Harrowfield, G. Koutsantonis, 2010).

Organic Chemistry and Catalysis

In organic chemistry, the application extends to facilitating novel synthesis pathways. For example, the direct synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry highlights its role in constructing ligands for metal complexes, contributing to advancements in catalysis and materials chemistry (R. Zong, Hui Zhou, R. Thummel, 2008).

Computational and Theoretical Chemistry

Theoretical studies on derivatives of "4-ethyl-1H-pyrrole-3-carboxylic acid" provide insights into the electronic structure, reactivity, and potential applications in designing new molecules with desired properties. For instance, the synthesis and characterization of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, alongside computational studies, reveal details about its electronic structure and potential for forming heteronuclear double hydrogen bonds (R. N. Singh, Amit Kumar, R. Tiwari, Poonam Rawat, R. Manohar, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-ethyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-5-3-8-4-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWLQJLPCFWKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-1H-pyrrole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2571678.png)

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2571679.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2571683.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)